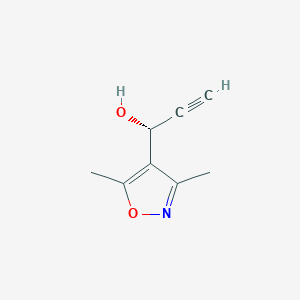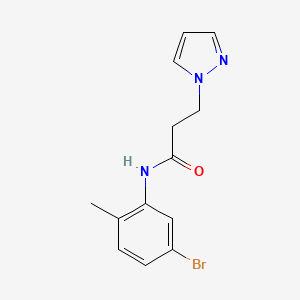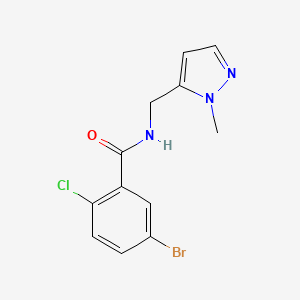
5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.
Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The brominated and chlorinated benzene derivative is then coupled with the pyrazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-(pyrazol-5-ylmethyl)benzamide
- 5-Bromo-2-chloro-N-(1-methylpyrazol-4-ylmethyl)benzamide
- 5-Bromo-2-chloro-N-(1-methylpyrazol-3-ylmethyl)benzamide
Uniqueness
5-Bromo-2-chloro-N-((1-methyl-1h-pyrazol-5-yl)methyl)benzamide is unique due to the specific positioning of the bromine, chlorine, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11BrClN3O |
|---|---|
Molecular Weight |
328.59 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[(2-methylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11BrClN3O/c1-17-9(4-5-16-17)7-15-12(18)10-6-8(13)2-3-11(10)14/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
GQDZUZZOBIBNPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)

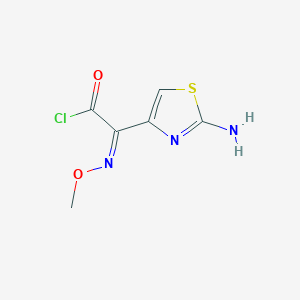
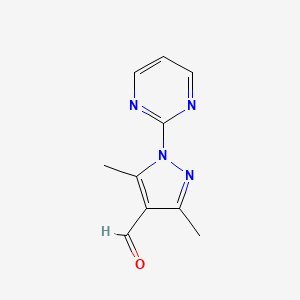
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
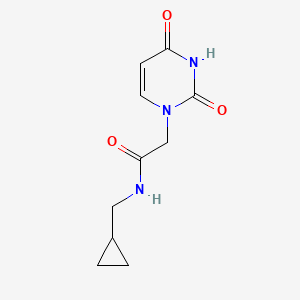
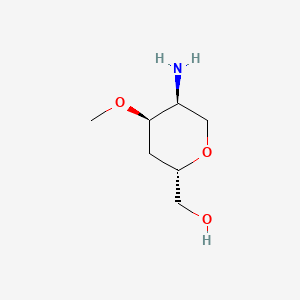

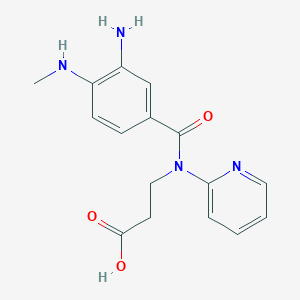
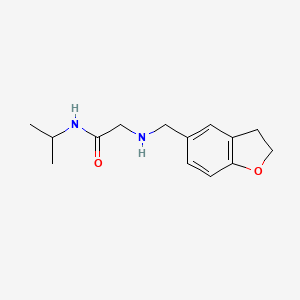
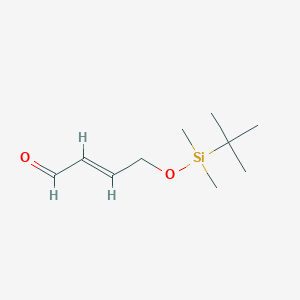
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
